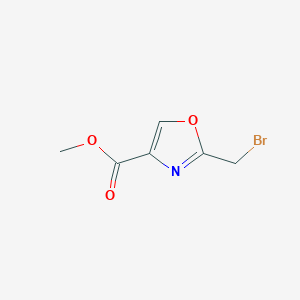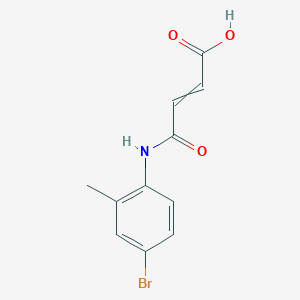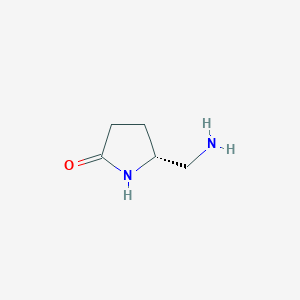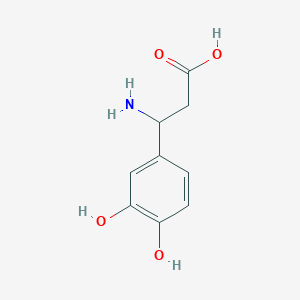
N-(3-Hydroxy-pyridin-4-yl)-2,2-dimethyl-propionamide
Vue d'ensemble
Description
N-(3-Hydroxypyridin-4-yl)-2,2-dimethylpropanamide is a chemical compound with the molecular formula C10H14N2O2 and a molecular weight of 194.23 g/mol . This compound features a pyridine ring substituted with a hydroxyl group at the 3-position and a 2,2-dimethylpropanamide group at the 4-position. It is primarily used in research and development settings .
Applications De Recherche Scientifique
N-(3-Hydroxypyridin-4-yl)-2,2-dimethylpropanamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of new materials and as a reagent in various industrial processes
Méthodes De Préparation
The synthesis of N-(3-Hydroxypyridin-4-yl)-2,2-dimethylpropanamide can be achieved through various synthetic routes. One common method involves the reaction of 3-hydroxypyridine with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions and yields the desired product after purification .
Analyse Des Réactions Chimiques
N-(3-Hydroxypyridin-4-yl)-2,2-dimethylpropanamide undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under appropriate conditions.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides .
Mécanisme D'action
The mechanism of action of N-(3-Hydroxypyridin-4-yl)-2,2-dimethylpropanamide is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The hydroxyl group and the amide functionality are likely involved in its interactions with enzymes and receptors, influencing various biochemical processes .
Comparaison Avec Des Composés Similaires
N-(3-Hydroxypyridin-4-yl)-2,2-dimethylpropanamide can be compared with other similar compounds, such as:
N-(3-Hydroxypyridin-4-yl)acetamide: This compound has a similar structure but with an acetamide group instead of a 2,2-dimethylpropanamide group.
N-(4-Hydroxypyridin-3-yl)acetamide: Another similar compound with the hydroxyl and amide groups in different positions.
The uniqueness of N-(3-Hydroxypyridin-4-yl)-2,2-dimethylpropanamide lies in its specific substitution pattern, which may confer distinct chemical and biological properties .
Propriétés
IUPAC Name |
N-(3-hydroxypyridin-4-yl)-2,2-dimethylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-10(2,3)9(14)12-7-4-5-11-6-8(7)13/h4-6,13H,1-3H3,(H,11,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZNFSZMIMUTCGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(C=NC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80434485 | |
| Record name | N-(3-Hydroxypyridin-4-yl)-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80434485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
169205-93-0 | |
| Record name | N-(3-Hydroxypyridin-4-yl)-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80434485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S,2R,4S,5R)-6-acetyl-3-oxa-6-azatricyclo[3.2.1.02,4]octan-7-one](/img/structure/B63469.png)

![2-Methyl-4,7-diphenyl-8H-pyrido[2,3-d]pyrimidin-5-one](/img/structure/B63471.png)







![3-[(4-Nitrophenyl)azo]-9H-carbazole-9-ethanol](/img/structure/B63494.png)
![2-{4-[(4-Methylbenzyl)oxy]phenyl}acetonitrile](/img/structure/B63496.png)

